![molecular formula C13H18O2 B1584606 Benzyl hexanoate CAS No. 6938-45-0](/img/structure/B1584606.png)
Benzyl hexanoate
Overview
Description
Benzyl hexanoate, also known as hexanoic acid, phenylmethyl ester, is a compound with the empirical formula C13H18O2 . It has a molecular weight of 206.28 . It is used in flavors and fragrances and is known for its fruity smell .
Molecular Structure Analysis
The molecular structure of Benzyl hexanoate consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . It contains a total of 33 bonds, including 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .
Physical And Chemical Properties Analysis
Benzyl hexanoate is a compound with a sweet, mild fruity, slightly green odor, reminiscent of apricot, but with a distinctly floral note . It is used in imitation pineapple and apricot flavors .
Scientific Research Applications
Flavoring Agent in Food Industry
Benzyl hexanoate is widely used as a flavoring agent due to its fruity and floral aroma. It is particularly noted for its apricot, gardenia, green, jasmine, and pineapple notes . The compound is included in the FEMA GRAS (Generally Recognized As Safe) list, which means it has been assessed for its safety when used as a flavor ingredient . Its application in the food industry is critical for enhancing the sensory attributes of various products.
Fragrance Component in Cosmetics
In the cosmetic industry, Benzyl hexanoate serves as a fragrance component, contributing to the pleasant scent profiles of products . It is part of a larger group of aromatic compounds that are formulated to create distinctive and appealing fragrances in a wide range of cosmetic products.
Agricultural Research: Salt-Stress Mitigation
Benzyl hexanoate’s role in agriculture is linked to its potential use in seed priming, which is a technique to improve seed performance under stress conditions like salinity . Research suggests that compounds like Benzyl hexanoate could be used to precondition seeds, enhancing their resilience to environmental stresses and improving crop yields.
Material Science: Chemical Synthesis
In material science, Benzyl hexanoate is utilized for its chemical properties in the synthesis of various materials . Its molecular structure and stability make it a candidate for creating new compounds with specific desired characteristics.
Pharmaceutical Applications
While specific details on Benzyl hexanoate’s use in pharmaceuticals were not directly found, its structural class of esters is commonly used in drug formulation for their solubility and stability properties . Benzyl hexanoate could potentially be used in the development of new pharmaceuticals or as an excipient in drug formulations.
Environmental Studies: VOC Analysis
Benzyl hexanoate is classified as a volatile organic compound (VOC) and is studied for its role in plant defense mechanisms and attraction of pollinators . Environmental studies also examine the impact of VOCs like Benzyl hexanoate on air quality and ecological balance.
Safety And Hazards
Benzyl hexanoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Relevant Papers
The relevant papers retrieved mostly discuss the properties and uses of Benzyl hexanoate . They provide valuable information about the compound’s description, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .
properties
IUPAC Name |
benzyl hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSXWUSONDBHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219474 | |
Record name | Benzyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; Green apricot fruity gardenia and jasmine aroma | |
Record name | Benzyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | Benzyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.980-0.990 | |
Record name | Benzyl hexanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Benzyl hexanoate | |
CAS RN |
6938-45-0 | |
Record name | Benzyl hexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6938-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl hexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, phenylmethyl ester | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL HEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7PS33DRSK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Benzyl hexanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using Candida antarctica lipase B (CalB) for the synthesis of benzyl hexanoate?
A1: CalB has emerged as a versatile biocatalyst for ester synthesis due to its high activity, broad substrate specificity, and ability to function in organic solvents. [, ] Research has demonstrated that CalB effectively catalyzes the esterification of benzoic acid or benzaldehyde with hexanoic acid or ethyl hexanoate, respectively, to produce benzyl hexanoate. [, ] The use of CalB offers a greener and more sustainable approach compared to traditional chemical synthesis methods.
Q2: How do Metal-Organic Frameworks (MOFs) enhance the catalytic performance in benzyl hexanoate synthesis?
A2: MOFs, with their unique porous structure and tunable properties, serve as excellent platforms for immobilizing both chemo- and biocatalysts. [] For example, UiO-66-NH2, a type of MOF, has been successfully utilized to immobilize Pd nanoparticles and CalB, creating a biohybrid catalyst for benzyl hexanoate synthesis. [] This immobilization on MOFs enhances catalyst dispersity, leading to higher activity and selectivity compared to free catalysts. []
Q3: Can you describe an innovative approach to synthesizing benzyl hexanoate using a cascade reaction?
A3: Researchers have developed a novel one-pot cascade reaction for benzyl hexanoate synthesis using a biohybrid catalyst. [, ] This approach involves the immobilization of both Pd nanoparticles and CalB on a support material, such as carbon nitride (C3N4) or UiO-66-NH2. [, ] In this cascade reaction, Pd nanoparticles first catalyze the hydrogenation of benzaldehyde to benzyl alcohol. Subsequently, CalB catalyzes the esterification of benzyl alcohol with ethyl hexanoate, yielding benzyl hexanoate. [, ] This strategy streamlines the synthesis process, reduces waste, and improves overall efficiency.
Q4: What role does the hydrophobicity of the support material play in biohybrid catalysts for benzyl hexanoate synthesis?
A4: The hydrophobicity of the support material significantly influences the performance of biohybrid catalysts in organic solvents. [] UiO-66-NH2, for instance, can be modified to adjust its hydrophobicity through a ligand exchange approach. [] This tunability allows for optimal catalyst dispersity in various reaction media, ultimately influencing the activity and selectivity of benzyl hexanoate synthesis. []
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